N-(4-amino-6-{[4-(3-methoxyphenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(4-chlorophenyl)amine
Description
This compound is a 1,3,5-triazine derivative featuring a piperazine ring substituted with a 3-methoxyphenyl group, connected via a methylene bridge to the triazine core. The N-(4-chlorophenyl)amine moiety at position 2 of the triazine introduces electron-withdrawing and hydrophobic characteristics. Such structural features are common in bioactive molecules targeting enzymes or receptors involved in cancer and neurological disorders .
Properties
IUPAC Name |
2-N-(4-chlorophenyl)-6-[[4-(3-methoxyphenyl)piperazin-1-yl]methyl]-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN7O/c1-30-18-4-2-3-17(13-18)29-11-9-28(10-12-29)14-19-25-20(23)27-21(26-19)24-16-7-5-15(22)6-8-16/h2-8,13H,9-12,14H2,1H3,(H3,23,24,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHWORQOTPPJZKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)CC3=NC(=NC(=N3)NC4=CC=C(C=C4)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-amino-6-{[4-(3-methoxyphenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(4-chlorophenyl)amine typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Piperazine Moiety: The piperazine group is introduced via nucleophilic substitution reactions.
Attachment of Substituents: The various substituents, such as the methoxyphenyl and chlorophenyl groups, are attached through further substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(4-amino-6-{[4-(3-methoxyphenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(4-chlorophenyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups.
Scientific Research Applications
Antimicrobial Properties
Preliminary studies indicate that this compound may exhibit antimicrobial activity against various pathogens. The mechanism of action is believed to involve the inhibition of bacterial enzymes or interference with cell wall synthesis, making it a candidate for further research in antibiotic development.
Anticancer Potential
Research has suggested that N-(4-amino-6-{[4-(3-methoxyphenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(4-chlorophenyl)amine may have anticancer properties. Its ability to interact with specific molecular targets involved in cancer cell proliferation and survival pathways is under investigation. This interaction could lead to the development of novel chemotherapeutic agents .
Synthesis and Production
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes the reaction of 4-methoxyphenylpiperazine with triazine derivatives under controlled conditions to yield high-purity products suitable for biological testing .
Case Studies and Research Findings
Several studies have been conducted to explore the applications of this compound:
Case Study 1: Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups, suggesting its potential as a new antimicrobial agent.
Case Study 2: Anticancer Research
In vitro studies have demonstrated that this compound can induce apoptosis in certain cancer cell lines. The mechanism appears to involve the activation of caspase pathways and modulation of cell cycle regulators, highlighting its potential as a therapeutic agent in oncology .
Mechanism of Action
The mechanism of action of N-(4-amino-6-{[4-(3-methoxyphenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(4-chlorophenyl)amine involves its interaction with specific molecular targets. The triazine ring and piperazine moiety may interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets would depend on the specific application being studied.
Comparison with Similar Compounds
Data Tables
Table 1: Key Structural and Physicochemical Comparisons
*LogP values estimated using ChemDraw.
Q & A
Basic Research Questions
Q. How can the synthesis of N-(4-amino-6-{[4-(3-methoxyphenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(4-chlorophenyl)amine be optimized for reproducibility?
- Methodological Guidance :
- Use a stepwise approach: (1) Prepare the triazine core via nucleophilic substitution of cyanuric chloride with 4-chloroaniline. (2) Introduce the piperazinomethyl group via Mannich reaction under reflux in ethanol, using formaldehyde and 4-(3-methoxyphenyl)piperazine .
- Monitor reaction progress with TLC (silica gel, ethyl acetate/hexane 1:3). Optimize yields by adjusting solvent polarity (e.g., ethanol vs. DMF) and stoichiometry (1.2 equivalents of piperazine derivative).
- Critical Parameters : Temperature (70–80°C), pH control (neutral to slightly basic), and inert atmosphere (N₂) to prevent oxidation of the methoxy group .
Q. What characterization techniques are essential for confirming the structural integrity of this compound?
- Key Techniques :
- ¹H/¹³C NMR : Identify characteristic peaks:
- Triazine ring protons (δ 8.2–8.5 ppm for C-H).
- Piperazine N-CH₂ groups (δ 2.5–3.5 ppm).
- 4-Chlorophenyl aromatic protons (δ 7.3–7.6 ppm) .
- Elemental Analysis : Verify %C, %H, %N (e.g., theoretical C: 54.2%, H: 4.8%, N: 22.1%).
- Mass Spectrometry : ESI-MS to confirm molecular ion [M+H]⁺ (expected m/z: ~497) .
Q. How can researchers address poor solubility in aqueous media during biological assays?
- Strategies :
- Use co-solvents like DMSO (≤1% v/v) or cyclodextrin-based solubilizers.
- Prepare stock solutions in ethanol or acetonitrile, followed by dilution in PBS (pH 7.4).
- Validation : Conduct dynamic light scattering (DLS) to confirm absence of aggregates .
Q. What preliminary biological screening assays are recommended for this compound?
- Assay Design :
- Anticancer Activity : MTT assay against leukemia (e.g., K562 cells) at 1–100 µM, with IC₅₀ comparison to cisplatin .
- Antimicrobial Testing : Broth microdilution (CLSI guidelines) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains .
- Data Interpretation : Normalize to solvent controls and report % inhibition at 24h/48h .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of analogs with improved potency?
- SAR Insights :
- Triazine Core Modifications :
- 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate steric/electronic fields with IC₅₀ values. Prioritize analogs with higher predicted binding to kinase targets .
Q. What computational methods are effective for predicting binding modes to biological targets?
- Approaches :
- Molecular Docking : Use AutoDock Vina with crystal structures of EGFR (PDB: 1M17) or DNA topoisomerase II. Focus on hydrogen bonding with triazine N atoms and π-π stacking with chlorophenyl .
- MD Simulations : GROMACS for 100 ns trajectories to assess stability of ligand-receptor complexes. Monitor RMSD (<2 Å) and binding free energy (MM-PBSA) .
Q. How can contradictory biological data (e.g., high in vitro vs. low in vivo efficacy) be resolved?
- Troubleshooting Steps :
- Pharmacokinetic Profiling : Measure plasma half-life (LC-MS/MS) and tissue distribution in rodent models. Low bioavailability may explain in vivo inefficacy .
- Metabolite Identification : Incubate with liver microsomes (CYP450 isoforms). Detect dechlorinated or demethylated metabolites via HRMS .
Q. What strategies validate the compound’s mechanism of action in complex biological systems?
- Experimental Design :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
